

# Initial Studies on SHP389 in Immune Checkpoint Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies on **SHP389** (TNO155), an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). The focus is on its role and mechanism of action within immune checkpoint pathways, particularly in combination with anti-PD-1 therapies. This document outlines the core findings, presents quantitative data in a structured format, details key experimental methodologies, and visualizes the associated signaling pathways and workflows.

# Core Concepts: SHP2 Inhibition and Immune Checkpoint Blockade

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1] It is also a key downstream signaling molecule of the PD-1 pathway, where it is involved in inhibiting T-cell activation. **SHP389** is a potent and selective oral allosteric inhibitor of wild-type SHP2.[1] By inhibiting SHP2, **SHP389** has the potential to both directly target tumor cell signaling and modulate the tumor microenvironment to enhance anti-tumor immunity.[2][3] Preclinical studies have shown that the combination of SHP2 inhibitors with anti-PD-1 antibodies can lead to synergistic anti-tumor effects.[3]

## **Quantitative Data Summary**



The following tables summarize the key quantitative data from initial preclinical and clinical studies of **SHP389**.

Table 1: In Vitro Potency of SHP389

| Assay                      | Cell Line/Target | IC50     | Reference |
|----------------------------|------------------|----------|-----------|
| SHP2 Inhibition            | Wild-type SHP2   | 0.011 μΜ | [4]       |
| pERK Inhibition            | KYSE520          | 0.008 μΜ |           |
| Cell Proliferation (5-day) | KYSE520          | 0.100 μΜ |           |

Table 2: In Vivo Pharmacodynamics of SHP389 in a Phase I Clinical Trial (NCT03114319)

| Biomarker           | Tissue        | Measurement | Result                                                        | Reference |
|---------------------|---------------|-------------|---------------------------------------------------------------|-----------|
| DUSP6<br>Expression | Tumor Samples | qPCR        | ≥25% reduction in 90% of patients (38/42) at doses ≥20 mg/day | [5]       |
| DUSP6<br>Expression | Tumor Samples | qPCR        | ≥50% reduction in 60% of patients (25/42) at doses ≥20 mg/day | [5]       |

Table 3: In Vivo Anti-Tumor Efficacy and Immune Modulation of **SHP389** in Combination with Anti-PD-1 in MC38 Syngeneic Mouse Model



| Treatment Group    | Outcome                                | Result                                                            | Reference |
|--------------------|----------------------------------------|-------------------------------------------------------------------|-----------|
| TNO155 + Anti-PD-1 | Tumor Growth                           | Synergistic attenuation of tumor growth compared to single agents | [3]       |
| TNO155 + Anti-PD-1 | Tumor-Associated<br>Macrophages (TAMs) | Decrease in the percentage of TAMs relative to live cells         | [2]       |

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the initial studies of **SHP389**.



Click to download full resolution via product page



Caption: SHP2 signaling in the RAS-MAPK and PD-1 pathways and the inhibitory action of SHP389.



Click to download full resolution via product page

Caption: In vivo experimental workflow for evaluating SHP389 in combination with anti-PD-1.

# Detailed Experimental Protocols In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of **SHP389** in combination with an anti-PD-1 antibody.

Animal Model:



· Species: Mouse

Strain: C57BL/6

#### Tumor Model:

- Cell Line: MC38 (murine colon adenocarcinoma)
- Implantation: 1 x 10<sup>6</sup> MC38 cells were subcutaneously injected into the flank of the mice.

#### Treatment Regimen:

- TNO155 (SHP389): Administered orally (PO) at a dose of 20 mg/kg, twice daily (BID).
- Anti-PD-1 Antibody: Administered intraperitoneally (IP) at a dose of 10 mg/kg, once weekly (QW).
- Control Groups: Vehicle control with IgG antibody.
- Treatment Start: Treatment was initiated when tumors reached a palpable size.

#### **Endpoint Analysis:**

- Tumor Growth: Tumor volume was measured regularly using calipers.
- Immunophenotyping: At the end of the study, tumors were harvested, dissociated into singlecell suspensions, and analyzed by flow cytometry to characterize the tumor-infiltrating immune cell populations.

## Flow Cytometry for Tumor-Associated Macrophages (TAMs)

Objective: To quantify the population of TAMs within the tumor microenvironment following treatment.

#### Sample Preparation:



- Harvested tumors were mechanically and enzymatically digested to obtain a single-cell suspension.
- Red blood cells were lysed using a suitable lysis buffer.
- Cells were washed and resuspended in FACS buffer (e.g., PBS with 2% FBS).

Staining Panel: A comprehensive antibody panel is used to identify various immune cell subsets. For the specific identification of TAMs, the following markers are crucial:

General myeloid marker: CD11b

Macrophage markers: F4/80

Monocytic markers: Ly6C

- Granulocyte exclusion marker: Ly6G
- MHC Class II: To assess antigen presentation capacity.

#### Gating Strategy:

- Gate on live, single cells.
- Gate on CD45+ hematopoietic cells.
- From the CD45+ population, exclude Ly6G+ neutrophils.
- Gate on CD11b+ myeloid cells.
- Within the CD11b+ population, identify TAMs as F4/80+ and Ly6C+. Further subgating can be performed based on MHCII expression to distinguish between different macrophage polarization states.

### Western Blot for pERK and DUSP6

Objective: To assess the inhibition of the MAPK pathway by **SHP389** through the analysis of phosphorylated ERK (pERK) and the expression of DUSP6, a downstream target and negative feedback regulator of the pathway.



#### Sample Preparation:

- Tumor tissue or cell lysates were prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration was determined using a BCA assay.

#### SDS-PAGE and Transfer:

- Equal amounts of protein (20-40 μg) were separated on a 10% SDS-PAGE gel.
- Proteins were transferred to a PVDF membrane.

#### Immunoblotting:

- The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- The membrane was incubated with primary antibodies overnight at 4°C.
  - Primary Antibodies:
    - Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
    - Rabbit anti-p44/42 MAPK (Erk1/2)
    - Rabbit anti-DUSP6
    - Mouse anti-GAPDH (loading control)
- The membrane was washed three times with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Stripping and Re-probing: To detect total ERK on the same membrane used for pERK, the membrane was stripped using a mild stripping buffer, followed by washing, blocking, and reprobing with the total ERK antibody.



### Quantitative PCR (qPCR) for DUSP6 Expression

Objective: To measure the change in DUSP6 mRNA expression in tumor tissue as a pharmacodynamic marker of SHP2 inhibition.

RNA Extraction and cDNA Synthesis:

- Total RNA was extracted from tumor biopsies using a suitable RNA isolation kit.
- RNA quality and quantity were assessed.
- 1 μg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

#### qPCR Reaction:

- Primers:
  - Human DUSP6 Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'
  - Human DUSP6 Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'
- Reaction Mix: cDNA, forward and reverse primers, and a SYBR Green PCR master mix.
- Cycling Conditions (example):
  - Initial denaturation: 95°C for 10 minutes.
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds.
    - Annealing/Extension: 60°C for 1 minute.
  - Melt curve analysis.

#### Data Analysis:



 The relative expression of DUSP6 was calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

### Conclusion

The initial studies on **SHP389** (TNO155) provide a strong rationale for its development as a cancer therapeutic, particularly in combination with immune checkpoint inhibitors. The preclinical data demonstrate that **SHP389** effectively inhibits the SHP2-mediated RAS-MAPK signaling pathway and modulates the tumor immune microenvironment by reducing immunosuppressive cell populations. The detailed protocols provided in this guide are intended to facilitate further research into the mechanism of action and clinical potential of **SHP389**. Future investigations will likely focus on optimizing combination strategies and identifying predictive biomarkers to guide patient selection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. OMIP-105: A 30-color full-spectrum flow cytometry panel to characterize the immune cell landscape in spleen and tumor within a syngeneic MC-38 murine colon carcinoma model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Initial Studies on SHP389 in Immune Checkpoint Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143749#initial-studies-on-shp389-in-immune-checkpoint-pathways]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com